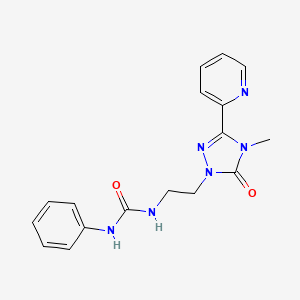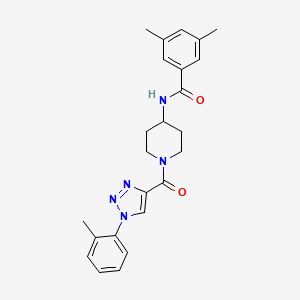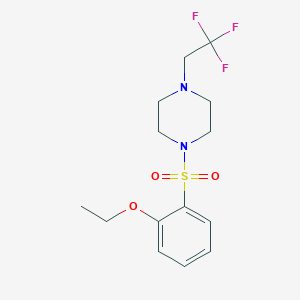![molecular formula C15H18ClNO2 B2470470 [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411240-46-3](/img/structure/B2470470.png)
[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It was first synthesized in the 1990s as a potential therapeutic agent for pain management and other medical conditions. However, its high potency and potential for abuse led to its classification as a Schedule I controlled substance in the United States and many other countries.
作用机制
[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone acts as an agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When these receptors are activated, they modulate various physiological processes in the body, including pain perception, inflammation, appetite regulation, and mood. [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone binds to these receptors with high affinity and activates them, leading to a range of effects depending on the specific receptor subtype and the location of the receptor in the body.
Biochemical and Physiological Effects:
[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone has been shown to have a range of biochemical and physiological effects, many of which are mediated through the endocannabinoid system. It has been shown to reduce pain perception in animal models of acute and chronic pain, and to have anti-inflammatory effects in models of inflammation. [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone has also been shown to affect appetite regulation, with some studies suggesting that it may increase food intake and body weight. Additionally, [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone has been shown to affect mood and behavior in animal models, with some studies suggesting that it may have anxiolytic and antidepressant effects.
实验室实验的优点和局限性
One advantage of using [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation with greater precision and control than with natural cannabinoids such as THC. However, a major limitation of using [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone is its potential for abuse and toxicity. Due to its high potency and potential for addiction, it must be handled with care and used in accordance with strict safety protocols.
未来方向
There are many potential future directions for research involving [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone and other synthetic cannabinoids. One area of interest is the development of new therapeutic agents that target the endocannabinoid system for the treatment of pain, inflammation, and other medical conditions. Additionally, there is ongoing research into the mechanisms underlying the effects of cannabinoids on the brain and behavior, with the goal of developing new treatments for psychiatric disorders such as anxiety and depression. Finally, there is interest in developing new synthetic cannabinoids that have improved safety profiles and reduced potential for abuse.
合成方法
[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone can be synthesized by a multistep process involving the reaction of various chemical intermediates. One common method involves the reaction of 4-chlorobenzyl cyanide with piperidine in the presence of a base to form 4-(4-chlorophenyl)-1-piperidinylacetonitrile. This intermediate is then converted to the oxirane derivative using epichlorohydrin and a Lewis acid catalyst. Finally, the oxirane derivative is hydrolyzed to yield [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone.
科学研究应用
[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have high affinity for CB1 and CB2 receptors, and to activate these receptors with greater potency than natural cannabinoids such as THC. [4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone has been used to study the effects of cannabinoid receptor activation on pain perception, inflammation, appetite regulation, and other physiological processes.
属性
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c16-13-3-1-11(2-4-13)9-12-5-7-17(8-6-12)15(18)14-10-19-14/h1-4,12,14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUPGYXQXCUSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)Cl)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)methyl]-1-(oxirane-2-carbonyl)piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B2470389.png)
![2-[(3,4-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2470390.png)


![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2470393.png)
![Ethyl 3-oxo-4-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2470395.png)

![3-phenylsulfanyl-N-[4-[2-(3-phenylsulfanylpropanoylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide](/img/structure/B2470398.png)



![(E)-ethyl 1-isopropyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2470403.png)

![(1s,3s)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2470410.png)